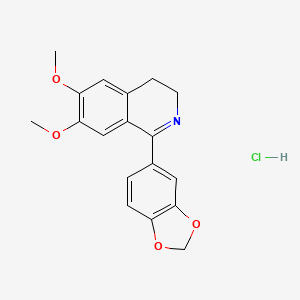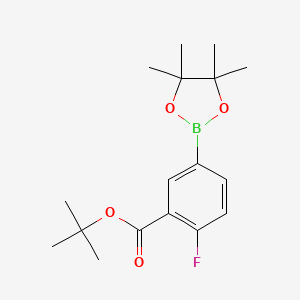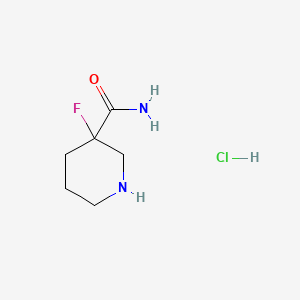
3-Phenoxycyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxycyclohexan-1-ol: is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a phenoxy group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxycyclohexan-1-ol typically involves the reaction of cyclohexanone with phenol in the presence of a base, followed by reduction. One common method is as follows:
Aldol Condensation: Cyclohexanone reacts with phenol in the presence of a base such as sodium hydroxide to form 3-phenoxycyclohexanone.
Reduction: The 3-phenoxycyclohexanone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenoxycyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Phenoxycyclohexanone or 3-Phenoxycyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenoxycyclohexanols.
Aplicaciones Científicas De Investigación
3-Phenoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenoxycyclohexan-1-ol involves its interaction with biological targets, such as enzymes and receptors. The phenoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Phenol: A benzene ring with a hydroxyl group.
Phenoxycyclohexane: A cyclohexane ring with a phenoxy group but without the hydroxyl group.
Comparison: 3-Phenoxycyclohexan-1-ol is unique due to the presence of both a phenoxy group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-phenoxycyclohexan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2 |
Clave InChI |
TWHZCHQLTJEXDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


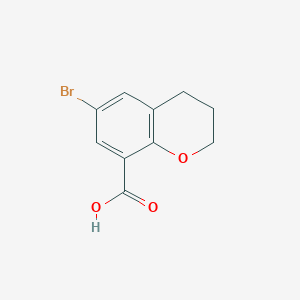
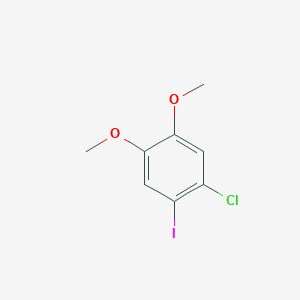
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)


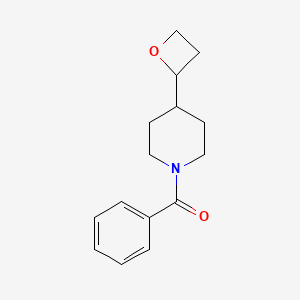
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)


